molecular formula C11H16S2 B8078606 4-Methylsulfanylbutylsulfanylbenzene

4-Methylsulfanylbutylsulfanylbenzene

Cat. No.: B8078606
M. Wt: 212.4 g/mol
InChI Key: PAACAQOZYPJCNP-UHFFFAOYSA-N
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Description

4-Methylsulfanylbutylsulfanylbenzene is a disubstituted benzene derivative featuring two sulfur-containing functional groups: a methylsulfanyl (SCH₃) moiety and a butylsulfanyl (S-C₄H₉) chain at the para position of the aromatic ring. This compound belongs to the broader class of organosulfur derivatives, which are of interest due to their applications in materials science, agrochemicals, and pharmaceuticals. The sulfur atoms in the sulfanyl groups contribute to its electron-donating properties, influencing reactivity and interactions with biological targets or synthetic substrates.

Properties

IUPAC Name

4-methylsulfanylbutylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAACAQOZYPJCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCSC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • In contrast, sulfonyl/sulfonate groups deactivate the ring, directing reactions to meta positions .
  • Solubility : The butylsulfanyl chain in this compound likely enhances lipid solubility compared to shorter-chain analogs like 4c.

Spectroscopic Data (NMR)

  • Sulfonate Esters () : ¹H NMR spectra (400 MHz) reveal distinct shifts for aromatic protons adjacent to sulfonate groups (e.g., δ 7.8–8.2 ppm for 4c). Thioether protons in this compound would resonate at lower δ values (~2.5–3.5 ppm for SCH₃) due to reduced deshielding .

Research Implications and Gaps

While sulfonates and sulfonamides (e.g., C16H14ClN3O2S in ) are well-characterized, data on thioether analogs like this compound remain sparse. Future studies should prioritize:

Synthetic Optimization : Developing scalable methods for thioether-functionalized benzenes.

Biological Activity Screening : Comparing antimicrobial or enzyme-inhibitory profiles with sulfonyl/sulfonate derivatives .

Thermodynamic Analysis : Melting points, solubility parameters, and stability under oxidative conditions.

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